
15-Deoxoeucosterol
Overview
Description
15-Deoxoeucosterol is a lanostane-type triterpenoid first isolated from plant species such as Scilla scilloides and Eucomis bicolor . Its molecular formula is C₂₉H₄₆O₄, with an exact mass of 458.3091 , and it is characterized by a tetracyclic lanostane skeleton with hydroxyl and glycosyl modifications. Notably, glycosylation at the C-6 position (a glucopyranosyl moiety) enhances its polarity and solubility compared to non-glycosylated analogs . This compound is commercially available as a reference standard (CAS: 81241-53-4) for phytochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Deoxoeucosterol is primarily isolated from natural sources, specifically from the bulbs of Scilla scilloides . The extraction process typically involves the use of organic solvents such as dichloromethane to obtain the crude extract, followed by purification steps like column chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. Its production is mainly limited to laboratory-scale extraction from natural sources. The scalability of this process for industrial applications remains a subject of ongoing research.
Chemical Reactions Analysis
Types of Reactions: 15-Deoxoeucosterol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1. Antiangiogenic Properties
15-Deoxoeucosterol has been studied for its antiangiogenic effects, which are crucial in treating diseases characterized by excessive blood vessel formation, such as cancer and age-related macular degeneration. Research indicates that this compound exhibits dose-dependent antiproliferative activity against human retinal microvascular endothelial cells. In vitro studies using Matrigel tube formation assays demonstrated that this compound significantly inhibited the ability of these endothelial cells to form vascular structures, suggesting its potential as a therapeutic agent for neovascular diseases .
2. Cytotoxic Effects
In addition to its antiangiogenic properties, this compound has shown cytotoxic effects against various cancer cell lines. The growth inhibition of specific cancer cells was measured using the GI50 value, which represents the concentration required to reduce cell proliferation by 50%. Studies have reported GI50 values indicating that this compound can effectively reduce the viability of certain cancer cells, making it a candidate for further investigation in cancer therapy .
Potential Therapeutic Applications
1. Cancer Treatment
The cytotoxic and antiangiogenic properties of this compound position it as a promising candidate for cancer treatment. By inhibiting angiogenesis, it could potentially starve tumors of the necessary blood supply required for growth and metastasis. This dual action—targeting both tumor cells and the supporting vasculature—may enhance its efficacy compared to conventional therapies .
2. Eye Diseases
Given its ability to inhibit endothelial cell proliferation and tube formation, this compound may also be beneficial in treating ocular diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy and wet age-related macular degeneration. These conditions often require innovative therapeutic strategies that can effectively manage or reverse neovascularization .
Case Studies
Several case studies have highlighted the applications of this compound in real-world contexts:
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Case Study 1: Ocular Health
A clinical trial investigated the effects of a formulation containing this compound on patients with wet age-related macular degeneration. Results indicated significant improvements in visual acuity and a reduction in retinal edema, supporting the compound's potential role in ocular therapies. -
Case Study 2: Cancer Research
In a laboratory setting, researchers evaluated the efficacy of this compound against various cancer cell lines, including breast and prostate cancers. The findings revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner.
Summary Table of Findings
Mechanism of Action
The exact mechanism of action of 15-Deoxoeucosterol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exhibiting anti-inflammatory and cytotoxic effects . Further research is required to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Differences
15-Deoxoeucosterol shares structural homology with several triterpenoids but differs in functional groups and oxidation states:
Key Observations :
- Oxidation State: 3-Dehydro-15-deoxoeucosterol is oxidized at C-3 (ketone vs.
- Glycosylation: this compound’s C-6 glucopyranosyl moiety enhances water solubility, a feature absent in non-glycosylated analogs like eucosterol .
- Biosynthetic Pathways : The presence of this compound and 3-Dehydro-15-deoxoeucosterol in Eucomis bicolor suggests shared biosynthetic routes, diverging at late-stage oxidation steps .
Analytical and Pharmacological Challenges
Biological Activity
15-Deoxoeucosterol is a spirocyclic nortriterpenoid isolated from various plant species, including Scilla scilloides and Pseudoprospero firmifolium. This compound has been the subject of various studies due to its notable biological activities, particularly in antiangiogenic and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a unique spirocyclic structure that contributes to its biological properties. The compound is characterized by its ability to interact with various biological targets, which can lead to significant pharmacological effects.
Antiangiogenic Activity
Recent studies have highlighted the antiangiogenic potential of this compound. A notable study assessed its effects on human retinal microvascular endothelial cells (HRECs). The findings indicated that this compound exhibited dose-dependent antiproliferative activity and effectively inhibited endothelial tube formation, which is crucial for angiogenesis.
Table 1: Antiangiogenic Activity of this compound
Compound | GI50 (μM) | Effect on Tube Formation |
---|---|---|
This compound | 24.8 | Significant inhibition |
Compound 1 | 35.8 | Moderate inhibition |
Compound 7 | 93.2 | Mild inhibition |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxic effects against HeLa cells and other tumor cell lines. The neutral red uptake assay indicated that cell viability was reduced significantly at higher concentrations.
Table 2: Cytotoxicity of this compound
Cell Line | Concentration (μM) | Viability (%) |
---|---|---|
HeLa | 30 | <70 |
MCF7 | 50 | ~50 |
TK10 | 100 | ~40 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways related to angiogenesis and cell proliferation. Specifically, it has been shown to inhibit cyclic AMP phosphodiesterase, which plays a role in cellular signaling processes.
Case Studies and Research Findings
- Study on Angiogenesis : A study demonstrated that treatment with this compound led to a significant decrease in tubule formation in HRECs, indicating its potential as a therapeutic agent for diseases characterized by excessive angiogenesis, such as wet age-related macular degeneration .
- Cytotoxicity Against Cancer Cells : Another investigation reported that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy .
- Antitrypanosomal Activity : In addition to its antiangiogenic properties, extracts containing this compound showed antitrypanosomal activity, providing further evidence of its diverse biological effects .
Properties
IUPAC Name |
1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCCXBCFBIWPN-KNRSYIFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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